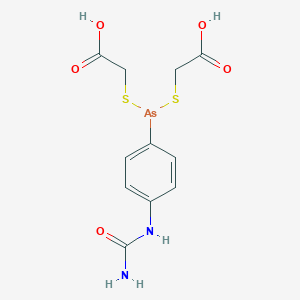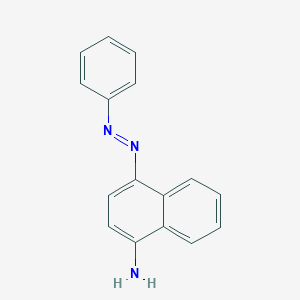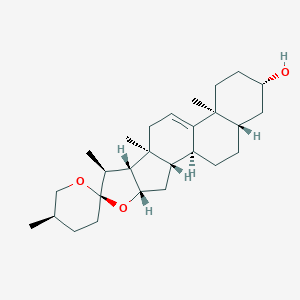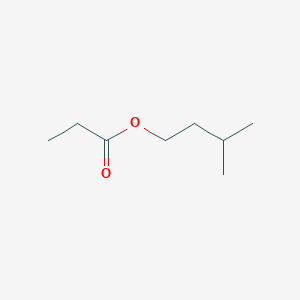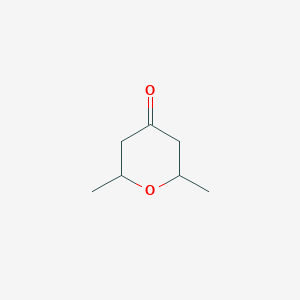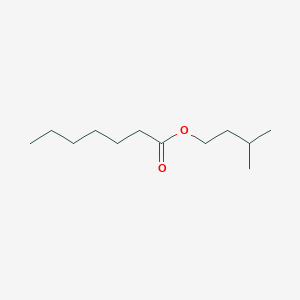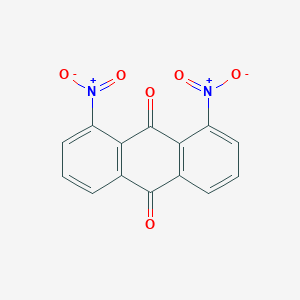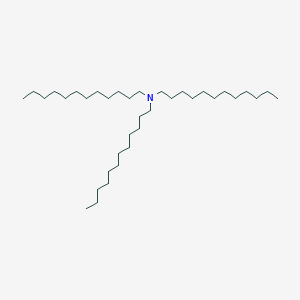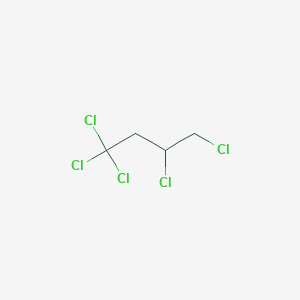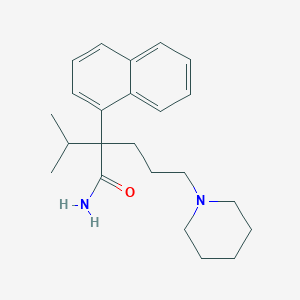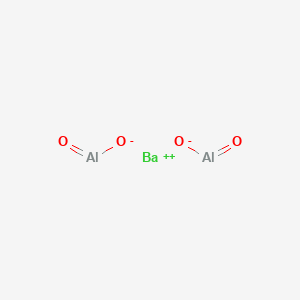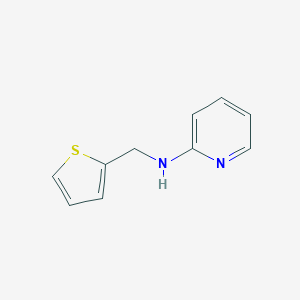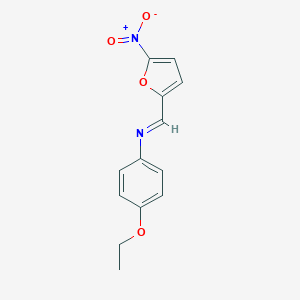
Benzenamine, 4-ethoxy-N-((5-nitro-2-furanyl)methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-ethoxy-N-((5-nitro-2-furanyl)methylene)- is an organic compound that has been extensively studied in the field of scientific research. It is commonly referred to as "ENFM" and is a member of the furfural family of compounds. ENFM has been found to have a variety of potential applications in the field of medicinal chemistry, including as an anti-cancer agent and as a potential treatment for neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of ENFM is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. ENFM has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, ENFM has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
ENFM has been found to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its anti-cancer activity, ENFM has been shown to exhibit antioxidant and anti-inflammatory properties. ENFM has also been found to have a positive effect on cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ENFM in lab experiments is its potent anti-cancer activity. ENFM has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using ENFM in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for research on ENFM. One area of focus could be the development of novel delivery methods to improve its solubility and bioavailability. Additionally, further research could be conducted to better understand the mechanism of action of ENFM and to identify potential targets for therapeutic intervention. Finally, ENFM could be further investigated as a potential treatment for other diseases, such as autoimmune disorders and infectious diseases.
Méthodes De Synthèse
ENFM can be synthesized through a multi-step process involving the reaction of furfural with ethylamine and nitromethane. This reaction results in the formation of a Schiff base, which can then be reduced to form ENFM. The synthesis of ENFM requires careful control of reaction conditions and the use of specialized equipment to ensure the purity of the final product.
Applications De Recherche Scientifique
ENFM has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising areas of research has been in the development of anti-cancer agents. ENFM has been found to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, ENFM has been shown to have potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
13410-72-5 |
|---|---|
Nom du produit |
Benzenamine, 4-ethoxy-N-((5-nitro-2-furanyl)methylene)- |
Formule moléculaire |
C13H12N2O4 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C13H12N2O4/c1-2-18-11-5-3-10(4-6-11)14-9-12-7-8-13(19-12)15(16)17/h3-9H,2H2,1H3 |
Clé InChI |
JFMSMXJCEBXCJW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CCOC1=CC=C(C=C1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



